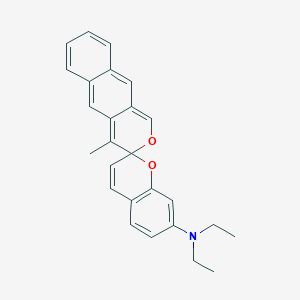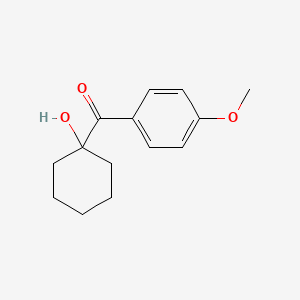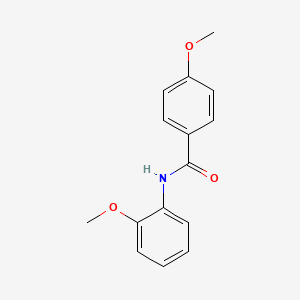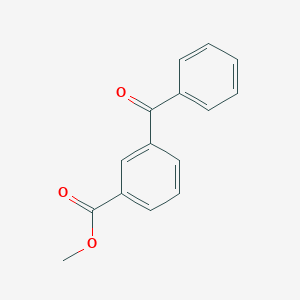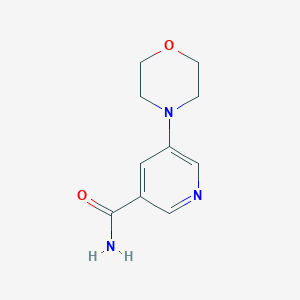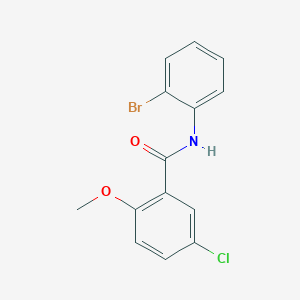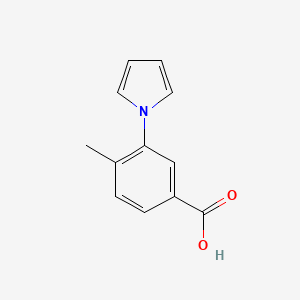
2-Methylbutyl 3-methyl-2-butenoate
Descripción general
Descripción
2-Methylbutyl 3-methyl-2-butenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylbutyl 3-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methylbutyl 3-methyl-2-butenoate has been primarily detected in urine. Within the cell, 2-methylbutyl 3-methyl-2-butenoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Methylbutyl 3-methyl-2-butenoate has a floral and fruity taste.
Aplicaciones Científicas De Investigación
Regioselective Cross-Coupling Reactions : The palladium-catalyzed cross-coupling reaction of related butenoates displays unexpected regioselectivity, useful in synthesizing functionalized butenoates and furanones (Carter, Mabon, & Sweeney, 2006).
Synthesis of Pharmaceutical Compounds : Butenoates derived from penicillin are used in sequential reductive elimination and hydride addition processes, aiding in synthesizing compounds like 3-norcephalosporin (Tanaka, Yamaguchi, Sumida, & Torii, 1996).
Atmospheric Chemistry Studies : Research on the reaction of NO3 radicals with α,β-unsaturated esters and ketones, including related butenoates, helps in understanding atmospheric processes (Canosa-mas, Flugge, King, & Wayne, 2005).
Synthesis of Heterocycles : Chloroacetylated β-enamino compounds, derived from similar butenoates, have shown potential in synthesizing polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002).
Study of Chemical Reactions : Investigations into the reactions of methyl 2-(bromomethyl)-2-butenoate provide insights into solvent-dependent regioselectivity, applicable to related chemical structures (Kaye & Robinson, 1998).
Synthesis of Substituted Esters : Methyl 2-triorganosilyl-3-butenoates, similar in structure, offer a route to highly regio- and stereoselective γ-substituted α,β-unsaturated esters (Naruta, Uno, & Maruyama, 1982).
Chemical Synthesis of Medicinal Compounds : Research includes the synthesis of anti-inflammatory compounds from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate via related butenoates (Kogure, Nakagawa, & Fukawa, 1975).
Catalytic Chemical Synthesis : Ethyl 2-methyl-2,3-butadienoate, structurally related, is used in phosphine-catalyzed annulation, forming tetrahydropyridines, crucial in chemical synthesis (Zhu, Lan, & Kwon, 2003).
Enantioselective Hydrogenation : Related butenoic acid esters are hydrogenated enantioselectively, producing derivatives of α-aminobutyric acid, significant in pharmaceuticals (Brunner, Knott, Kunz, & Thalhammer, 1986).
Decarboxylative Photoaddition : The decarboxylative photoaddition of 3-butenoate anion to 1-methyl-2-phenyl-1-pyrrolinium perchlorate, a related reaction, shows efficient production of 2-allylpyrrolidine adducts (Kurauchi, Ohga, Nobuhara, & Morita, 1985).
Propiedades
Número CAS |
97890-13-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-methylbutyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |
Clave InChI |
CEVOEEDUEYZGMY-UHFFFAOYSA-N |
SMILES |
CCC(C)COC(=O)C=C(C)C |
SMILES canónico |
CCC(C)COC(=O)C=C(C)C |
Densidad |
0.881-0.891 |
Otros números CAS |
97890-13-6 |
Descripción física |
Colourless liquid; Floral fruity aroma |
Pictogramas |
Irritant |
Solubilidad |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

